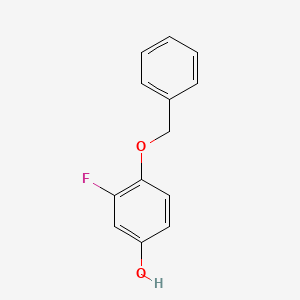

4-(Benzyloxy)-3-fluorophenol

CAS No.: 81228-25-3

Cat. No.: VC2329817

Molecular Formula: C13H11FO2

Molecular Weight: 218.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81228-25-3 |

|---|---|

| Molecular Formula | C13H11FO2 |

| Molecular Weight | 218.22 g/mol |

| IUPAC Name | 3-fluoro-4-phenylmethoxyphenol |

| Standard InChI | InChI=1S/C13H11FO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |

| Standard InChI Key | GYIIGCADGAQVFT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)F |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)F |

Introduction

Chemical Identity and Structural Properties

4-(Benzyloxy)-3-fluorophenol is a fluorinated aromatic compound characterized by a benzyloxy group at the 4-position and a fluorine atom at the 3-position of a phenolic structure. This arrangement creates an electron-rich system with specific reactivity patterns influenced by both the electron-withdrawing fluorine and the electron-donating benzyloxy group.

Basic Identification

| Parameter | Value |

|---|---|

| CAS Number | 81228-25-3 |

| Molecular Formula | C₁₃H₁₁FO₂ |

| Molecular Weight | 218.22 g/mol |

| IUPAC Name | 3-fluoro-4-phenylmethoxyphenol |

| Standard InChI | InChI=1S/C13H11FO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |

| InChI Key | GYIIGCADGAQVFT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)F |

Table 1: Chemical Identifiers of 4-(Benzyloxy)-3-fluorophenol

Structural Features

The structural characteristics of 4-(Benzyloxy)-3-fluorophenol include:

-

A phenol core with hydroxyl group

-

A benzyloxy protecting group at the para-position (4-position) to the hydroxyl group

-

A fluorine atom at the meta-position (3-position) to the hydroxyl group

-

A phenylmethoxy (benzyloxy) linkage forming an ether bond with the phenol ring

This structural arrangement creates unique electronic effects, with the electron-withdrawing fluorine influencing the reactivity of the phenolic hydroxyl group, while the benzyloxy group serves as both a protecting group and an electronic modifier.

Physical and Chemical Properties

4-(Benzyloxy)-3-fluorophenol exhibits characteristic physical and chemical properties that make it suitable for various synthetic applications and research purposes.

Physical State and Appearance

The compound typically appears as an off-white to pale yellow solid at room temperature. The exact color can vary slightly depending on purity levels and synthesis methods.

Solubility Profile

While specific solubility data for 4-(Benzyloxy)-3-fluorophenol is limited in the provided sources, similar fluorinated phenolic compounds with benzyloxy groups typically show:

-

Limited solubility in water

-

Good solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol (especially when heated), dichloromethane, and chloroform

-

Moderate solubility in acetone and ethyl acetate

The benzyloxy group increases lipophilicity compared to unprotected fluorophenols, enhancing solubility in non-polar solvents.

Spectroscopic Properties

Spectroscopic data for 4-(Benzyloxy)-3-fluorophenol can provide valuable information for identification and purity analysis:

-

¹⁹F NMR typically shows characteristic chemical shifts between -110 to -120 ppm, confirming fluorination at the 3-position

-

¹H NMR exhibits distinct patterns for aromatic protons, with doublets for the benzyloxy group typically appearing at δ 7.3–7.5 ppm

-

The methylene protons of the benzyl group present as a singlet around 5.0-5.1 ppm

Synthesis Methods

Several synthetic routes for 4-(Benzyloxy)-3-fluorophenol have been reported in the literature, with the most common approaches focusing on benzylation of 3-fluorophenol followed by various transformations.

Benzylation of 3-Fluoro-4-hydroxyphenol

The most direct approach involves the benzylation of commercially available 3-fluoro-4-hydroxyphenol:

-

Reaction of 3-fluoro-4-hydroxyphenol with benzyl bromide or benzyl chloride

-

Use of potassium carbonate (K₂CO₃) as a base in acetone or DMF as solvent

-

Reaction temperatures typically ranging from room temperature to 60-70°C

-

Reaction times of 3-12 hours depending on temperature and reagents

This method typically yields the desired product in 70-90% yield after purification .

Radiochemical Synthesis

For radiochemical applications, specifically for the synthesis of ¹⁸F-labeled derivatives, 4-(benzyloxy)-3-fluorophenol serves as an important precursor. The synthesis can proceed through nucleophilic aromatic substitution reactions with [¹⁸F]fluoride, followed by deprotection steps .

Applications and Research Significance

4-(Benzyloxy)-3-fluorophenol has significant applications in various fields of chemistry and pharmaceutical research.

Pharmaceutical Intermediate

The compound serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring a protected fluorophenol moiety:

-

Building block for fluorinated drug candidates

-

Precursor for compounds with improved metabolic stability due to the fluorine atom

-

Intermediate in the synthesis of imaging agents and diagnostic tools

Radiopharmaceutical Applications

In radiopharmaceutical chemistry, derivatives of 4-(benzyloxy)-3-fluorophenol are utilized in the synthesis of ¹⁸F-labeled tracers for positron emission tomography (PET) imaging:

-

The benzyloxy group serves as a protecting group during radiofluorination reactions

-

The synthesis of 4-[¹⁸F]fluorophenol can be achieved from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide with subsequent deprotection

-

These radiochemical syntheses typically yield the desired products in 34-36% radiochemical yield

Structure-Activity Relationship Studies

The compound and its derivatives have been studied for their biological activities:

-

Enzyme inhibition properties, particularly against oxidative enzymes

-

Potential neuroprotective effects against oxidative stress

-

Antimycobacterial activity of derivatives based on this scaffold

Market Analysis and Industrial Applications

According to market research data, 4-(Benzyloxy)-3-fluorophenol has established a presence in the specialty chemicals market, with applications extending beyond pharmaceutical intermediates to other fine chemical applications .

Analytical Methods and Characterization

Various analytical techniques can be employed to characterize and confirm the identity and purity of 4-(Benzyloxy)-3-fluorophenol.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation:

-

¹H NMR: Characteristic signals for aromatic protons, benzyl methylene protons, and the phenolic hydroxyl

-

¹⁹F NMR: Single fluorine signal with specific chemical shift

-

¹³C NMR: Carbon signals confirming the aromatic structure with characteristic C-F coupling patterns

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for purity assessment:

-

HPLC using reverse-phase columns (C18) with methanol/water or acetonitrile/water mobile phases

-

TLC systems using hexane/ethyl acetate mixtures as developing solvents

-

Flash chromatography for purification using silica gel with appropriate solvent systems

Mass Spectrometry

Mass spectrometric analysis confirms molecular weight and fragmentation patterns:

-

Molecular ion peak at m/z 218 corresponding to the molecular weight

-

Characteristic fragmentation patterns including loss of hydroxyl (m/z 201) and benzyl fragments

-

High-resolution mass spectrometry providing accurate mass measurement for confirmation of molecular formula

Comparative Analysis with Related Compounds

Understanding how 4-(Benzyloxy)-3-fluorophenol compares to related compounds provides valuable context for its applications and properties.

Comparison with Other Fluorinated Phenols

| Compound | CAS Number | Molecular Weight | Key Differences |

|---|---|---|---|

| 4-Fluorophenol | 371-41-5 | 112.10 g/mol | Lacks benzyloxy group; simpler structure; more water-soluble |

| 4-(Benzyloxy)phenol | 103-16-2 | 200.23 g/mol | No fluorine atom; different electronic properties |

| 4-Bromo-3-fluorophenol | 121219-03-2 | 190.998 g/mol | Contains bromo instead of benzyloxy group; higher reactivity in substitution reactions |

| 4-(Benzyloxy)-3-chloro-5-fluorophenol | 1881289-00-4 | 252.669 g/mol | Additional chlorine atom; different electronic distribution |

Table 2: Comparison of 4-(Benzyloxy)-3-fluorophenol with Related Compounds

Reactivity Differences

The presence of the fluorine atom at the 3-position significantly affects the compound's reactivity compared to non-fluorinated analogs:

-

Enhanced acidity of the phenolic hydroxyl group due to the electron-withdrawing effect of fluorine

-

Altered electrophilic aromatic substitution patterns

-

Increased metabolic stability in biological systems

-

Different hydrogen bonding capabilities affecting solubility and interactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume